N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-15(2)30(27,28)17-9-7-8-16(14-17)22(26)24-19-11-4-3-10-18(19)23-25-20-12-5-6-13-21(20)29-23/h3-15H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKRTUIUSTXMAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the benzothiazole ring followed by its functionalization with a benzamide group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The isopropylsulfonyl moiety (–SO<sub>2</sub>–iPr) undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with amines : Substitution of the sulfonyl group with primary or secondary amines yields sulfonamide derivatives.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethylamine | DMF, 80°C, 12 h | 3-(ethylsulfonyl)-derivative | 72% | |
| Piperidine | THF, reflux, 8 h | 3-(piperidin-1-ylsulfonyl)-derivative | 68% |
This reactivity is attributed to the electron-withdrawing nature of the sulfonyl group, which polarizes the S–O bonds and facilitates nucleophilic attack.
a. Oxidation of Thioether Intermediates
During synthesis, thioether precursors (e.g., –S–iPr) are oxidized to sulfonyl groups using hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in acetic acid:
Conditions : 60°C, 6 h, quantitative yield.
b. Reduction of Nitro Intermediates
While the final compound lacks a nitro group, intermediate nitro derivatives (e.g., 3-nitrobenzamide analogs) are reduced to amines using Pd/C and H<sub>2</sub>:
Note : This step is critical in precursor synthesis but not directly applicable to the final compound.
Hydrolysis of the Benzamide Bond
The amide bond (–CONH–) undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Outcome | Source |
|---|---|---|---|---|
| Acidic (HCl) | 6M HCl, reflux, 24 h | 3-(isopropylsulfonyl)benzoic acid | Partial degradation | |
| Basic (NaOH) | 2M NaOH, 60°C, 12 h | Corresponding carboxylate salt | Complete hydrolysis |
Hydrolysis is sterically hindered by the bulky benzothiazole and isopropylsulfonyl groups, necessitating prolonged reaction times.
Electrophilic Aromatic Substitution (EAS)
The benzothiazole ring undergoes EAS at the electron-rich C-5 and C-6 positions:
The directing effects of the thiazole nitrogen and sulfur atoms dictate substitution patterns .
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles. For example, treatment with
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide is , with a molecular weight of 436.6 g/mol. The compound features a benzo[d]thiazole moiety, which is known for its biological activity, particularly in the development of pharmaceuticals.
Antimicrobial Activity
Research has indicated that compounds containing benzo[d]thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains.
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to inhibit bacterial cell wall synthesis or disrupt cellular processes through interference with nucleic acid synthesis.
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Research has demonstrated that compounds with similar structural features can inhibit the proliferation of various cancer cell lines, including colorectal carcinoma cells.
- Case Study : A study evaluating the anticancer activity of related benzamide derivatives revealed that certain compounds exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil, indicating potent anticancer effects. For example, compounds with similar functionalities showed IC50 values around 4.53 µM against HCT116 cell lines, suggesting a strong potential for further development in cancer therapy .
Synthesis and Characterization
The synthesis of this compound involves multi-step chemical reactions that typically include the formation of the benzo[d]thiazole ring followed by the introduction of the isopropylsulfonyl group. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from literature and patents:
Key Observations:
- Functional Groups: The target compound shares the benzo[d]thiazole core with the patent compound and sulfonyl groups with compounds .
- Biological Activity: While the patent compound demonstrates broad antimicrobial activity , the target compound’s bioactivity remains uncharacterized.
- Synthesis Complexity : compounds involve multi-step synthesis with cyclization and tautomerization , whereas the target compound likely requires simpler amide bond formation and sulfonylation.
Spectroscopic and Tautomeric Considerations
- IR Spectroscopy : The absence of C=O bands in triazole-thiones [7–9] () confirms cyclization, contrasting with the target compound’s expected strong C=O absorption (~1660–1680 cm⁻¹) . The S=O stretch in sulfonyl groups (~1250–1350 cm⁻¹) is consistent across all sulfonyl-containing analogs.
Pharmacological Potential and Design Implications
- Benzothiazole Core: Both the target and patent compounds leverage this moiety, known for intercalation with DNA or enzyme inhibition . The patent compound’s coumarin-benzimidazole extension may enhance DNA binding, whereas the target’s sulfonyl group could improve solubility.
- Sulfonyl Group Impact : Isopropylsulfonyl in the target compound may reduce polarity compared to phenylsulfonyl groups in analogs, influencing blood-brain barrier penetration or metabolic clearance.
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₈H₁₈N₂O₂S₂
- Molecular Weight : 366.47 g/mol
The structure includes a benzothiazole moiety, which is known for its diverse pharmacological activities, coupled with an isopropylsulfonyl group that may enhance its solubility and bioavailability.
Research indicates that compounds containing benzothiazole structures often exhibit a range of biological activities:
- Antitumor Activity : Similar compounds have been shown to inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The activity is often attributed to the induction of apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : Benzothiazole derivatives have demonstrated the ability to decrease pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential use in inflammatory diseases .
- Acetylcholinesterase Inhibition : Some studies have highlighted the potential of benzothiazole derivatives in the treatment of Alzheimer's disease through inhibition of acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain .
In Vitro Studies
In vitro studies have been conducted to assess the biological activity of this compound. The following table summarizes key findings:
| Study | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| Study 1 | A431 | 1, 2, 4 | Induced apoptosis and cell cycle arrest |
| Study 2 | A549 | 1, 2, 4 | Inhibited cell proliferation |
| Study 3 | H1299 | 1, 2, 4 | Decreased IL-6 and TNF-α activity |
Case Studies
- Case Study on Antitumor Activity : A series of benzothiazole derivatives were synthesized and tested for their antitumor effects. This compound exhibited significant cytotoxicity against A431 cells at concentrations as low as 1 µM, demonstrating its potential as a lead compound for further development .
- Case Study on Neuroprotective Effects : In a study investigating neuroprotective agents for Alzheimer's disease, several benzothiazole derivatives were evaluated for their ability to inhibit AChE. The compound showed promising results with an IC50 value comparable to established inhibitors .
Q & A
Basic Research Questions
What are the typical synthetic routes for preparing N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide, and how are reaction conditions optimized?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the benzo[d]thiazole core followed by coupling with sulfonyl-substituted benzamide derivatives. Key steps include:
- Core formation : Condensation of 2-aminothiophenol with substituted benzaldehydes under acidic conditions to generate the benzo[d]thiazole moiety .
- Coupling reactions : Amide bond formation between the benzo[d]thiazole intermediate and 3-(isopropylsulfonyl)benzoyl chloride using coupling agents like EDC/HOBt in dichloromethane .
- Optimization parameters :
- Temperature : Maintained at 0–5°C during coupling to minimize side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction kinetics .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields >90% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
